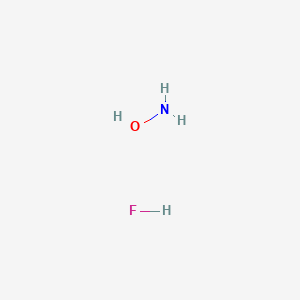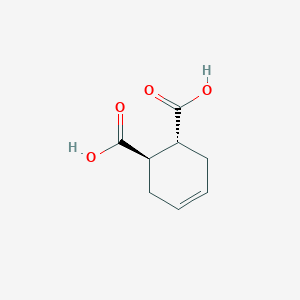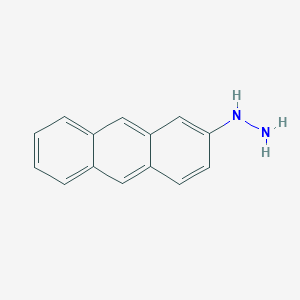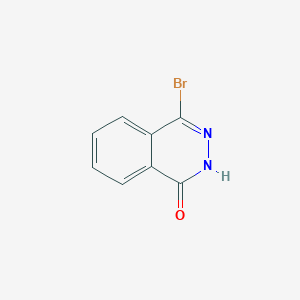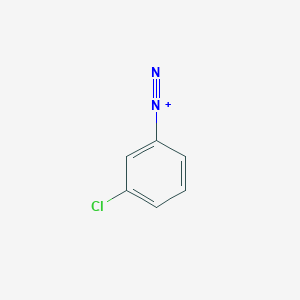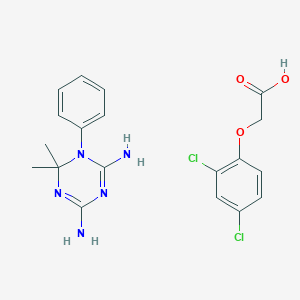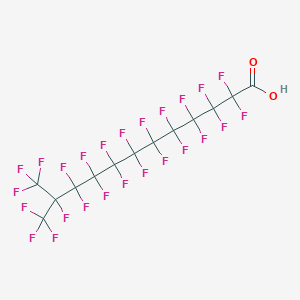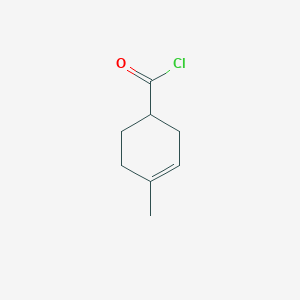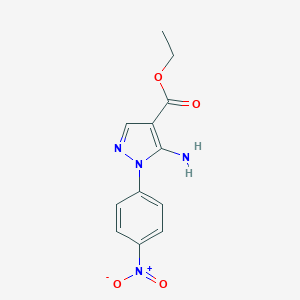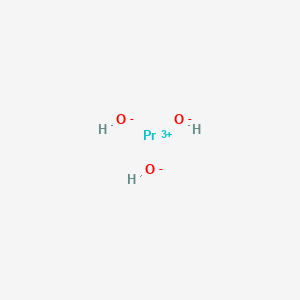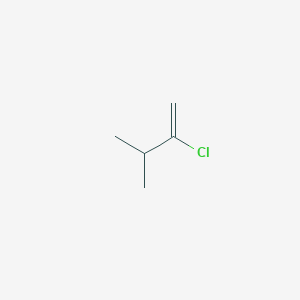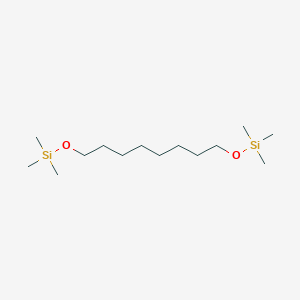
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMDT, and it has a unique molecular structure that makes it an interesting subject for research.
Mécanisme D'action
The mechanism of action of TMDT is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. TMDT has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Effets Biochimiques Et Physiologiques
TMDT has been found to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the long-term effects of TMDT exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMDT is its ease of synthesis, which makes it readily available for laboratory experiments. TMDT is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of TMDT is its low solubility in water, which can make it difficult to study its effects on biological systems.
Orientations Futures
There are several future directions for research on TMDT. One area of interest is its potential use in developing new antibiotics to combat antibiotic-resistant bacteria. Another area of interest is its potential use in organic electronics, as it has been found to have good charge transport properties. Additionally, further studies are needed to fully understand the mechanism of action of TMDT and its long-term effects on biological systems.
Méthodes De Synthèse
TMDT can be synthesized using a two-step process. The first step involves the reaction of 1,3-dioxolane with trichlorosilane, which produces 1,3-dioxasilinane. The second step involves the reaction of 1,3-dioxasilinane with tetramethyldisiloxane, which produces TMDT. This synthesis method has been optimized to produce high yields of TMDT with high purity.
Applications De Recherche Scientifique
TMDT has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial properties, which make it a promising candidate for developing new antibiotics. TMDT has also been studied for its potential use in organic electronics, as it has been found to have good charge transport properties. Additionally, TMDT has been studied for its potential use in lubricants, as it has been found to have good lubricating properties.
Propriétés
Numéro CAS |
16654-42-5 |
|---|---|
Nom du produit |
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl- |
Formule moléculaire |
C14H34O2Si2 |
Poids moléculaire |
290.59 g/mol |
Nom IUPAC |
trimethyl(8-trimethylsilyloxyoctoxy)silane |
InChI |
InChI=1S/C14H34O2Si2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-14H2,1-6H3 |
Clé InChI |
LMBVXPVIAMUXPM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCCCCO[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCCCCCCCCO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



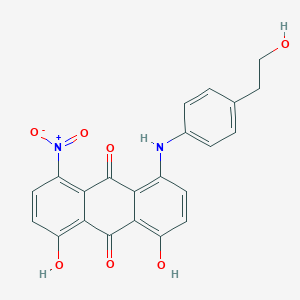
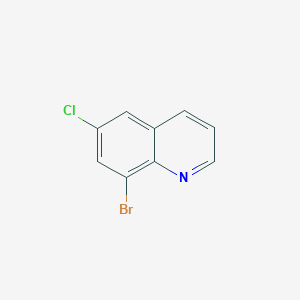
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
